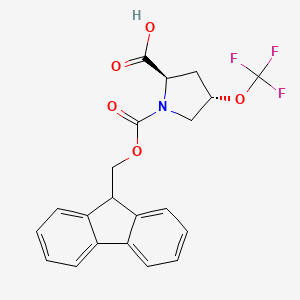

![molecular formula C8H6ClN3 B2386733 Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride CAS No. 1934299-50-9](/img/structure/B2386733.png)

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

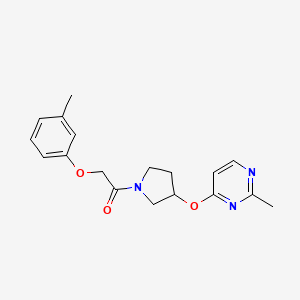

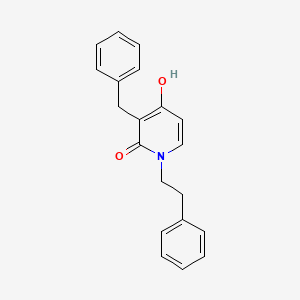

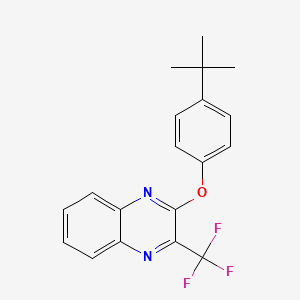

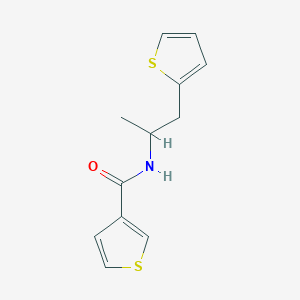

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 1934299-50-9 . It is recognized as a significant fused bicyclic 5–6 heterocycle due to its wide range of applications in medicinal chemistry . This compound is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .Molecular Structure Analysis

The molecular weight of this compound is 179.61 . The compound appears as a solid at ambient temperature .Chemical Reactions Analysis

The synthesis of this compound involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 179.61 .Scientific Research Applications

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride[1,2-a]pyridine-6-carbonitrile hydrochloride is widely used in scientific research due to its unique properties. It is often used as a catalyst in organic reactions, such as the Heck reaction, Mannich reaction, and the Suzuki reaction. Additionally, this compound is also used as a ligand in coordination chemistry and is used in the synthesis of various organometallic complexes. Furthermore, this compound is also used in the study of enzyme inhibition, as it has been shown to be a potent inhibitor of several enzymes.

Mechanism of Action

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine derivatives can affect a wide range of biochemical pathways, including those involved in inflammation, viral infections, fungal infections, cancer, anxiety, ulcers, and protozoal infections .

Pharmacokinetics

It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of adme properties, which can impact their bioavailability .

Result of Action

It is known that imidazo[1,2-a]pyridine derivatives can have a wide range of effects, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal effects .

Action Environment

The action of Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by the pH of the environment, the presence of other compounds, and the temperature .

Advantages and Limitations for Lab Experiments

One of the major advantages of using Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride[1,2-a]pyridine-6-carbonitrile hydrochloride in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with and use in various reactions. Additionally, this compound is relatively stable and does not react with other compounds, making it a good choice for experiments. However, one limitation of this compound is that it is not very soluble in organic solvents, which limits its use in some reactions.

Future Directions

There are several potential future directions for Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride[1,2-a]pyridine-6-carbonitrile hydrochloride. For example, further research could be conducted to investigate the potential use of this compound as an anti-cancer agent, as well as its potential use in the synthesis of other organic compounds. Additionally, this compound could be further studied to better understand its mechanism of action and its effects on various biochemical and physiological processes. Finally, this compound could be further studied to investigate its potential use as a catalyst in various reactions.

Synthesis Methods

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride[1,2-a]pyridine-6-carbonitrile hydrochloride is synthesized through a two-step process. In the first step, an aqueous solution of aqueous ammonia is mixed with a solution of 2-chloro-1-methyl-2-imidazole in methanol. The reaction is then heated to reflux for several hours, which results in the formation of the desired imidazole product. In the second step, the imidazole product is reacted with carbon disulfide and hydrochloric acid in a mixture of water, methanol, and acetic acid. This reaction results in the formation of this compound[1,2-a]pyridine-6-carbonitrile hydrochloride.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Cellular Effects

This compound has shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . It has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

It is known that it has a long-lasting inhibitory effect on certain parasites in vitro growth up to 4 days after treatment .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

imidazo[1,2-a]pyridine-6-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHFSKLEUSPTAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylsulfanylphenyl)-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2386654.png)

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)